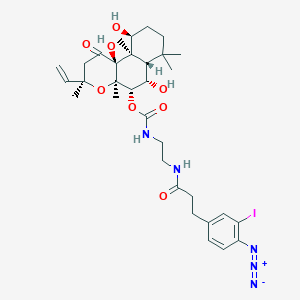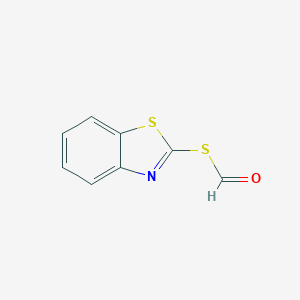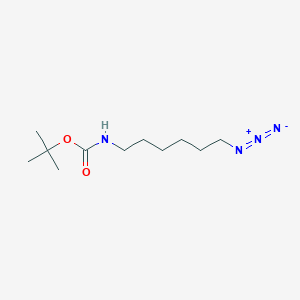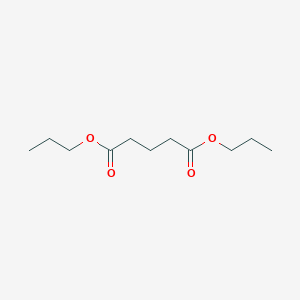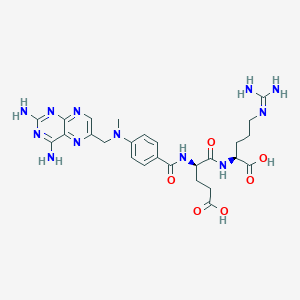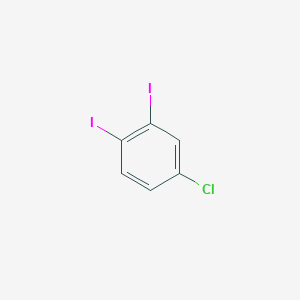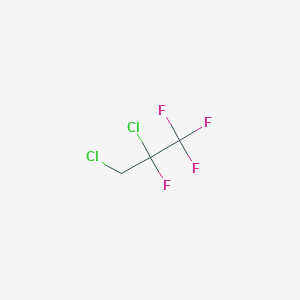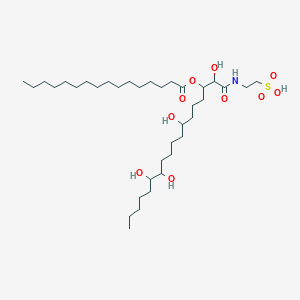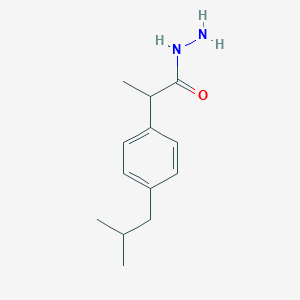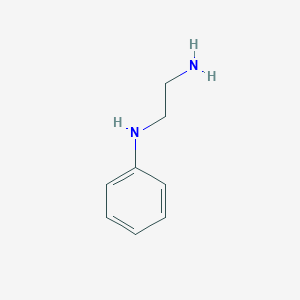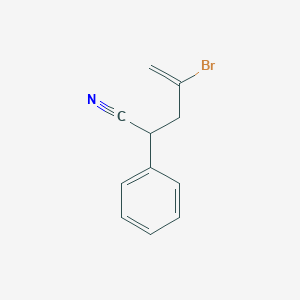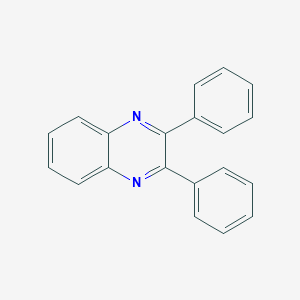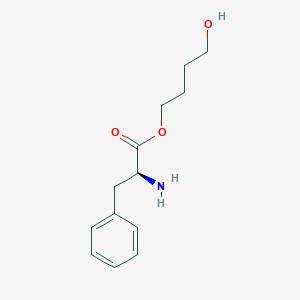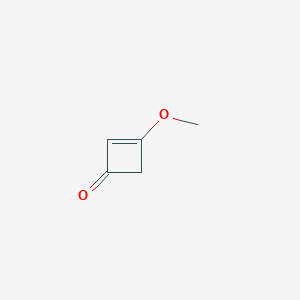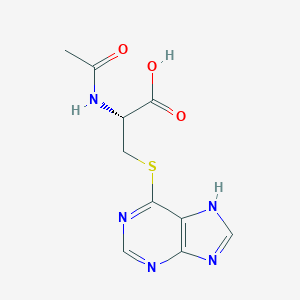
N-Acetyl-S-1H-purin-6-yl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-1H-purin-6-yl-L-cysteine (APC) is a synthetic compound that has been used in scientific research for its potential therapeutic effects. APC is a modified form of the naturally occurring antioxidant, glutathione, and has been shown to have anti-inflammatory and antioxidant properties. In
Mécanisme D'action
The mechanism of action of N-Acetyl-S-1H-purin-6-yl-L-cysteine is not fully understood, but it is believed to involve the regulation of cellular redox balance. N-Acetyl-S-1H-purin-6-yl-L-cysteine is thought to act as an antioxidant by scavenging free radicals and reactive oxygen species, which can cause damage to cells and tissues. Additionally, N-Acetyl-S-1H-purin-6-yl-L-cysteine may modulate the expression of genes involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer effects.
Effets Biochimiques Et Physiologiques
N-Acetyl-S-1H-purin-6-yl-L-cysteine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-Acetyl-S-1H-purin-6-yl-L-cysteine can protect cells from oxidative stress-induced damage, reduce inflammation, and inhibit the growth of cancer cells. In vivo studies have also shown that N-Acetyl-S-1H-purin-6-yl-L-cysteine can reduce inflammation in animal models of arthritis and inflammatory bowel disease. Additionally, N-Acetyl-S-1H-purin-6-yl-L-cysteine has been found to have a beneficial effect on liver function in animal models of liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Acetyl-S-1H-purin-6-yl-L-cysteine in lab experiments is its stability and solubility in water, making it easy to work with. Additionally, N-Acetyl-S-1H-purin-6-yl-L-cysteine has a low toxicity profile, making it a safe compound to use in experiments. However, one limitation of using N-Acetyl-S-1H-purin-6-yl-L-cysteine is its cost, as it can be expensive to synthesize. Additionally, the mechanism of action of N-Acetyl-S-1H-purin-6-yl-L-cysteine is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-Acetyl-S-1H-purin-6-yl-L-cysteine. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of N-Acetyl-S-1H-purin-6-yl-L-cysteine and its effects on cellular redox balance. Finally, there is a need for more in vivo studies to determine the efficacy of N-Acetyl-S-1H-purin-6-yl-L-cysteine in animal models of disease.
Méthodes De Synthèse
N-Acetyl-S-1H-purin-6-yl-L-cysteine can be synthesized through a multi-step process starting with the reaction of 6-chloropurine with L-cysteine in the presence of a base. This reaction produces 6-S-cysteinylpurine, which is then acetylated to form N-Acetyl-S-1H-purin-6-yl-L-cysteine. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
N-Acetyl-S-1H-purin-6-yl-L-cysteine has been used in various scientific research applications, including studies on oxidative stress, inflammation, and cancer. N-Acetyl-S-1H-purin-6-yl-L-cysteine has been shown to have a protective effect against oxidative stress-induced damage to cells and tissues. Additionally, N-Acetyl-S-1H-purin-6-yl-L-cysteine has been found to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as arthritis and inflammatory bowel disease. N-Acetyl-S-1H-purin-6-yl-L-cysteine has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
136039-99-1 |
|---|---|
Nom du produit |
N-Acetyl-S-1H-purin-6-yl-L-cysteine |
Formule moléculaire |
C10H11N5O3S |
Poids moléculaire |
281.29 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(7H-purin-6-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H11N5O3S/c1-5(16)15-6(10(17)18)2-19-9-7-8(12-3-11-7)13-4-14-9/h3-4,6H,2H2,1H3,(H,15,16)(H,17,18)(H,11,12,13,14)/t6-/m0/s1 |
Clé InChI |
JNURDKXJPBZZGO-LURJTMIESA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=NC=NC2=C1NC=N2)C(=O)O |
SMILES |
CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O |
Synonymes |
S-(6-purinyl)-N-acetylcysteine S-NAPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



